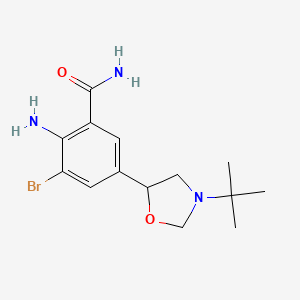
2-Amino-3-bromo-5-(3-tert-butyl-1,3-oxazolidin-5-yl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Amino-3-bromo-5-(3-tert-butyl-1,3-oxazolidin-5-yl)benzamide is a complex organic compound that features a benzamide core substituted with amino, bromo, and oxazolidinyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-3-bromo-5-(3-tert-butyl-1,3-oxazolidin-5-yl)benzamide typically involves multiple steps One common approach starts with the bromination of a suitable benzamide precursorThe amino group is then added through an amination reaction under controlled conditions .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of catalysts to enhance reaction rates and the implementation of purification techniques such as recrystallization or chromatography to isolate the desired product .
Análisis De Reacciones Químicas
Types of Reactions
2-Amino-3-bromo-5-(3-tert-butyl-1,3-oxazolidin-5-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The bromo group can be reduced to a hydrogen atom.
Substitution: The bromo group can be substituted with other nucleophiles, such as hydroxyl or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amino group would yield nitrobenzamide derivatives, while reduction of the bromo group would yield the corresponding hydrogen-substituted benzamide .
Aplicaciones Científicas De Investigación
2-Amino-3-bromo-5-(3-tert-butyl-1,3-oxazolidin-5-yl)benzamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Medicine: The compound is being investigated for its potential use in drug development, particularly as an antimicrobial or anticancer agent.
Mecanismo De Acción
The mechanism of action of 2-Amino-3-bromo-5-(3-tert-butyl-1,3-oxazolidin-5-yl)benzamide involves its interaction with specific molecular targets. The amino and bromo groups can participate in hydrogen bonding and halogen bonding, respectively, which can influence the compound’s binding affinity to proteins or enzymes. The oxazolidinyl group can enhance the compound’s stability and solubility, facilitating its interaction with biological targets .
Comparación Con Compuestos Similares
Similar Compounds
- 2-Amino-3-bromo-5-(3-tert-butyl-1,3-oxazolidin-5-yl)benzoic acid
- 2-Amino-3-bromo-5-(3-tert-butyl-1,3-oxazolidin-5-yl)benzylamine
- 2-Amino-3-bromo-5-(3-tert-butyl-1,3-oxazolidin-5-yl)benzyl alcohol
Uniqueness
What sets 2-Amino-3-bromo-5-(3-tert-butyl-1,3-oxazolidin-5-yl)benzamide apart from similar compounds is the specific combination of functional groups that confer unique chemical and biological properties. The presence of the oxazolidinyl group, in particular, enhances its stability and solubility, making it a valuable compound for various applications .
Propiedades
Número CAS |
88698-38-8 |
|---|---|
Fórmula molecular |
C14H20BrN3O2 |
Peso molecular |
342.23 g/mol |
Nombre IUPAC |
2-amino-3-bromo-5-(3-tert-butyl-1,3-oxazolidin-5-yl)benzamide |
InChI |
InChI=1S/C14H20BrN3O2/c1-14(2,3)18-6-11(20-7-18)8-4-9(13(17)19)12(16)10(15)5-8/h4-5,11H,6-7,16H2,1-3H3,(H2,17,19) |
Clave InChI |
KKLDMAFWZRWACD-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)N1CC(OC1)C2=CC(=C(C(=C2)Br)N)C(=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


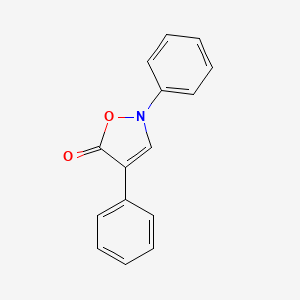


![4-((Trifluoromethyl)thio)benzo[d]oxazole-2-sulfonamide](/img/structure/B12885634.png)
![2-(Carboxy(hydroxy)methyl)benzo[d]oxazole-7-methanol](/img/structure/B12885640.png)
![1-[5-Methyl-2-(propan-2-yl)-4,5-dihydro-1,3-oxazol-5-yl]ethan-1-one](/img/structure/B12885642.png)
![1,6-Dimethyl-1H-imidazo[1,2-b]pyrazol-7-amine](/img/structure/B12885644.png)
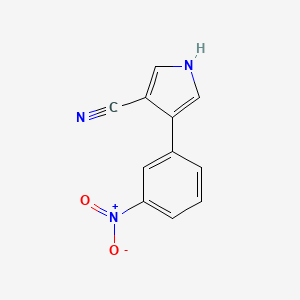

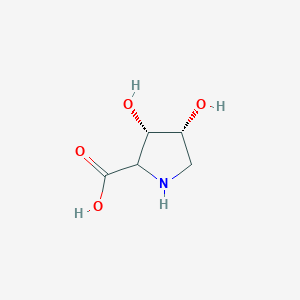
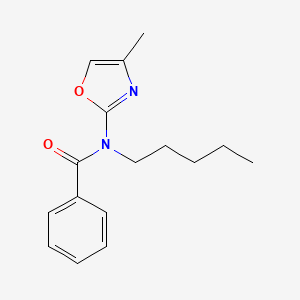
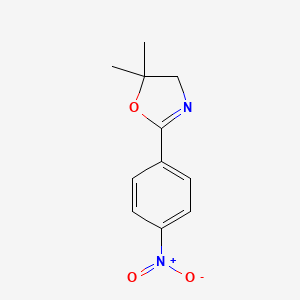
![N-(Dibenzo[b,d]furan-3-yl)cyclobutanecarboxamide](/img/structure/B12885713.png)

